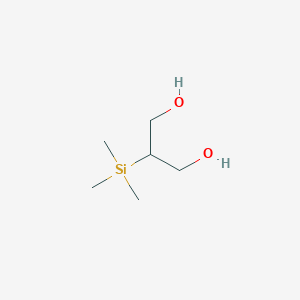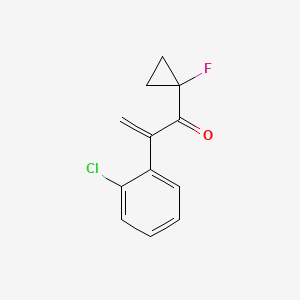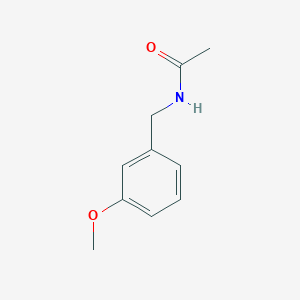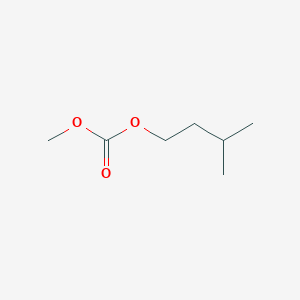![molecular formula C10H15ClOSi B14255992 4-{2-[Chloro(dimethyl)silyl]ethyl}phenol CAS No. 343615-08-7](/img/structure/B14255992.png)
4-{2-[Chloro(dimethyl)silyl]ethyl}phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{2-[Chloro(dimethyl)silyl]ethyl}phenol is an organosilicon compound that features a phenol group substituted with a chlorodimethylsilyl ethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[Chloro(dimethyl)silyl]ethyl}phenol typically involves the reaction of 4-hydroxyethylphenol with chlorodimethylsilane in the presence of a base. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the phenol attacks the silicon atom of the chlorodimethylsilane, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
4-{2-[Chloro(dimethyl)silyl]ethyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Substitution: The chlorodimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used to substitute the chlorodimethylsilyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while reduction can produce alcohols. Substitution reactions can result in the formation of various organosilicon compounds with different functional groups.
科学的研究の応用
4-{2-[Chloro(dimethyl)silyl]ethyl}phenol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a protecting group for alcohols.
Biology: Investigated for its potential use in drug delivery systems and as a bioactive compound.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
作用機序
The mechanism of action of 4-{2-[Chloro(dimethyl)silyl]ethyl}phenol involves its interaction with various molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the chlorodimethylsilyl group can enhance the compound’s stability and reactivity. These interactions can lead to various biological effects, such as antimicrobial activity or modulation of cellular pathways.
類似化合物との比較
Similar Compounds
1,2-Bis(chlorodimethylsilyl)ethane: Another organosilicon compound with similar chemical properties.
Chlorodimethylsilane: A simpler organosilicon compound used in similar applications.
Dimethylchlorosilane: A related compound with similar reactivity and applications.
Uniqueness
4-{2-[Chloro(dimethyl)silyl]ethyl}phenol is unique due to the presence of both a phenol group and a chlorodimethylsilyl group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
特性
CAS番号 |
343615-08-7 |
|---|---|
分子式 |
C10H15ClOSi |
分子量 |
214.76 g/mol |
IUPAC名 |
4-[2-[chloro(dimethyl)silyl]ethyl]phenol |
InChI |
InChI=1S/C10H15ClOSi/c1-13(2,11)8-7-9-3-5-10(12)6-4-9/h3-6,12H,7-8H2,1-2H3 |
InChIキー |
SNNKBRMZJQKTIZ-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(CCC1=CC=C(C=C1)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Carbamic acid, [4-(trimethylstannyl)-3-pyridinyl]-, 1,1-dimethylethyl ester](/img/structure/B14255909.png)





![3-[(Ethylsulfanyl)methyl]-9H-thioxanthen-9-one](/img/structure/B14255944.png)



![(1-Azabicyclo[2.2.2]octan-2-yl)[4-(2-chlorophenyl)piperazin-1-yl]methanone](/img/structure/B14255970.png)
![6-[(4-Methoxyphenyl)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14255977.png)


